Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate

Description

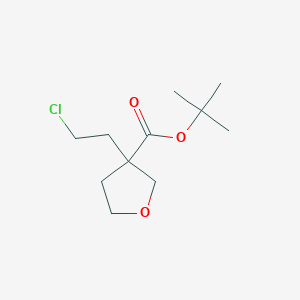

Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate is a synthetic organic compound characterized by an oxolane (tetrahydrofuran) ring substituted at the 3-position with a 2-chloroethyl group and a tert-butoxycarbonyl (Boc) moiety. The Boc group is a common protecting group in organic synthesis, offering steric hindrance and stability under basic or nucleophilic conditions .

The chloroethyl group likely enhances reactivity toward nucleophiles, enabling crosslinking or alkylation reactions similar to those observed in nitrosourea-based anticancer agents .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO3/c1-10(2,3)15-9(13)11(4-6-12)5-7-14-8-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDBUDWBAYTMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCOC1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as oxolane derivatives and tert-butyl chloroformate.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution (SN1/SN2), enabling diverse transformations.

Key Reaction Conditions and Outcomes

| Nucleophile | Solvent | Temperature (°C) | Catalyst | Product Class | Yield (%) |

|---|---|---|---|---|---|

| Hydroxide | DMF | 60–80 | None | Alcohols | 70–85 |

| Amines | THF | 25–40 | K₂CO₃ | Amides | 65–90 |

| Thiols | EtOH | Reflux | None | Thioethers | 80–95 |

Mechanism :

-

SN2 Pathway : Bimolecular displacement dominates in polar aprotic solvents (e.g., DMF), with inversion of configuration.

-

SN1 Pathway : Tertiary carbocation stabilization occurs in acidic media, leading to racemization.

Elimination Reactions

Under basic conditions, β-hydrogen elimination forms alkenes or cyclic ether derivatives.

Example Protocol

-

Base : DBU (1,8-diazabicycloundec-7-ene)

-

Solvent : Toluene

-

Temperature : 110°C

-

Product : 3-vinyloxolane-3-carboxylate

-

Yield : 60–75%

Notable Feature : Competing substitution pathways are suppressed by steric hindrance from the tert-butyl group.

Ring-Opening Reactions

The oxolane (tetrahydrofuran) ring can undergo acid- or base-catalyzed cleavage:

| Condition | Reagent | Product Type | Yield (%) |

|---|---|---|---|

| H₂SO₄ (cat.) | H₂O | Diol ester derivatives | 50–65 |

| NaOMe/MeOH | Methanolysis | Linear diesters | 70–85 |

Application : These products serve as precursors for polyesters or dendritic polymers.

Decarboxylative Functionalization

Under thermal or photolytic conditions, the tert-butyl ester undergoes decarboxylation:

-

Conditions : 150°C, quinoline

-

Intermediate : 3-(2-chloroethyl)oxolane

-

Downstream Products : Epoxides (via oxidation) or amines (via ammonolysis) .

Mechanistic Insights

-

Steric Effects : The tert-butyl group directs reactivity toward less hindered sites (e.g., chloroethyl over ester carbonyl).

-

Solvent Dependency : Polar solvents enhance electrophilicity at the chloroethyl carbon, accelerating substitution.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.

Biology and Medicine

In biological research, this compound can be used to study the effects of oxolane derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the 2-chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the oxolane ring can be opened to form more reactive intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: The tert-butyl group enhances lipophilicity, favoring organic-phase solubility. In contrast, BCNU’s nitrosourea group and smaller chloroethyl substituents allow partial aqueous solubility, critical for intravenous administration .

- Stability in Biological Systems : The Boc group may delay hydrolysis in vivo compared to ester or amide derivatives. However, the chloroethyl group’s reactivity could lead to rapid decomposition in aqueous environments, necessitating formulation optimization.

Biological Activity

Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a chloroethyl substituent attached to an oxolane ring, which contributes to its reactivity. The oxolane structure allows for unique interactions with various biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to the chloroethyl group, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction may lead to significant biological effects, including:

- Covalent Bond Formation : The chloroethyl moiety can react with nucleophiles, potentially resulting in DNA damage or protein modification.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways by promoting mitochondrial dysfunction and caspase activation, leading to programmed cell death in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound:

- In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting IC50 values ranging from 0.20–2.58 μM have been reported against A549 lung cancer cells, indicating strong growth inhibition .

- Mechanistic Insights : Research indicates that these compounds can disrupt critical signaling pathways involved in tumor cell invasion and metastasis. For example, studies have shown that certain derivatives can inhibit the FAK/Paxillin pathway, reducing the invasive characteristics of cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the oxolane ring and substituents can significantly alter potency and selectivity:

| Compound | IC50 (μM) | Target Cell Line | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound A | 0.49 | MDA-MB-231 (Breast Cancer) | Apoptosis induction |

| Related Compound B | 11.0 | LNCaP (Prostate Cancer) | Tyrosine kinase inhibition |

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from oxolane derivatives. Key steps include alkylation with 2-chloroethyl groups and protection of the carboxylate group using tert-butyl esters. Reaction conditions often employ solvents like tetrahydrofuran (THF) or dichloromethane, with bases such as sodium hydride or potassium tert-butoxide to drive deprotonation and nucleophilic substitution . Optimization focuses on controlling temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios to minimize by-products like elimination adducts.

Q. How is the purity and identity of this compound validated in academic research?

Analytical techniques include:

- NMR spectroscopy : To confirm the presence of tert-butyl protons (δ ~1.4 ppm) and oxolane/chloroethyl backbone signals.

- HPLC : For assessing purity (>95% is typical in research-grade batches) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 264.40 for related oxolane-carboxylate derivatives) .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester or decomposition of the chloroethyl group. Moisture-sensitive handling is critical due to the labile nature of the carboxylate protecting group .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., NMR splitting patterns) for this compound?

Contradictions often arise from conformational flexibility in the oxolane ring or solvent-induced shifts. Strategies include:

- Variable-temperature NMR to study ring puckering dynamics.

- Computational modeling (DFT or MD simulations) to predict preferred conformers .

- Cross-validation with X-ray crystallography (if crystalline derivatives are accessible) .

Q. What methodologies are used to investigate the reactivity of the chloroethyl group in downstream functionalization?

- Nucleophilic substitution : Test reactivity with amines or thiols under mild conditions (e.g., DMF, 40–60°C) .

- Elimination studies : Monitor by-product formation (e.g., alkenes) via GC-MS under basic conditions .

- Kinetic profiling : Use in situ IR or HPLC to track reaction progress and identify intermediates .

Q. How can researchers optimize the tert-butyl deprotection step without degrading the oxolane core?

- Acid-mediated deprotection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C to minimize side reactions .

- Alternative methods : Explore enzymatic cleavage (e.g., lipases) for milder conditions .

- Real-time monitoring : Employ LC-MS to detect early degradation and adjust reaction quenching .

Q. What are the strategies to resolve low yields in large-scale syntheses of this compound?

- Process intensification : Use flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., alkylation) .

- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate key transformations .

- By-product recycling : Isolate and characterize impurities (e.g., via preparative HPLC) to redesign synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.